5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one
Description
Nomenclature and Structural Identity
The systematic nomenclature of this compound reflects its complex heterocyclic architecture, which combines multiple distinct chemical motifs within a single molecular framework. The compound is registered under Chemical Abstracts Service number 459137-97-4, providing a unique identifier for this specific molecular structure. Alternative nomenclature variations include 5-amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one and 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one, demonstrating the flexibility in heterocyclic naming conventions.
The molecular formula of this compound is established as C₁₇H₁₃FN₄O, with a corresponding molecular weight of 308.31 grams per mole. The structure incorporates three primary heterocyclic components: a benzodiazole ring system, a dihydropyrrole core, and a fluorophenyl substituent. The benzodiazole moiety represents a bicyclic structure formed by the fusion of a benzene ring with an imidazole ring, while the pyrrole component provides a five-membered nitrogen-containing heterocycle. The fluorophenyl group contributes additional structural complexity through the introduction of a halogen substituent on the aromatic phenyl ring.
Table 1: Chemical Identifiers and Molecular Descriptors
The Simplified Molecular Input Line Entry System notation for this compound is documented as "c1ccc2c(c1)[nH]c(n2)C3=C(N(CC3=O)c4ccc(cc4)F)N". This notation provides a standardized method for representing the molecular structure in a linear text format, facilitating computational analysis and database storage. The International Chemical Identifier representation further enhances structural specificity: "InChI=1S/C17H13FN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8H,9,19H2,(H,20,21)". This standardized format ensures unambiguous structural representation across different chemical databases and computational platforms.
Table 2: Structural Descriptors and Spectroscopic Identifiers
The structural complexity of this compound arises from the integration of multiple pharmacologically relevant heterocyclic systems. The benzodiazole component contributes two nitrogen atoms within a bicyclic framework, providing potential sites for hydrogen bonding and electronic interactions. The pyrrole ring system offers additional nitrogen functionality and aromatic character, while the ketone functionality within the dihydropyrrole core introduces electrophilic character. The fluorine substitution on the phenyl ring introduces electronegativity differences that can significantly influence molecular properties and biological interactions.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry that led to compounds like this compound represents a convergence of multiple independent research trajectories spanning more than 150 years of organic chemistry evolution. The foundational discoveries in heterocyclic chemistry established the groundwork for understanding and synthesizing complex multi-ring systems that incorporate diverse heteroatoms and functional groups.
The historical development of pyrrole chemistry began with the pioneering work of Ferdinand Friedrich Runge in 1834, who first detected pyrrole as a constituent of coal tar. This initial discovery marked the beginning of systematic investigation into five-membered nitrogen-containing heterocycles. In 1857, pyrrole was subsequently isolated from the pyrolysate of bone, further establishing its occurrence in natural systems. The nomenclature of pyrrole derives from the Greek term "pyrrhos," meaning "reddish" or "fiery," reflecting the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid. This early discovery established pyrrole as one of the fundamental building blocks in heterocyclic chemistry, paving the way for the development of more complex pyrrole-containing structures.
The significance of pyrrole chemistry expanded dramatically with the recognition of its role in biological systems. Pyrrole derivatives are integral components of numerous natural products and cofactors, including vitamin B₁₂, bile pigments such as bilirubin and biliverdin, and the porphyrin systems found in heme and chlorophyll. The biosynthetic pathway for pyrrole rings begins with aminolevulinic acid synthesis from glycine and succinyl-coenzyme A, followed by the action of aminolevulinic acid dehydratase, which catalyzes the condensation of two aminolevulinic acid molecules through a Knorr-type ring synthesis to form porphobilinogen. This fundamental understanding of pyrrole biosynthesis provided crucial insights into the biological significance of pyrrole-containing compounds and their potential applications in medicinal chemistry.
Table 3: Timeline of Heterocyclic Chemistry Development
The development of benzimidazole chemistry followed a parallel but distinct trajectory. The first benzimidazole synthesis was reported by Hoebrecker in 1872, involving the preparation of 2,5-dimethylbenzimidazole and 2,6-dimethylbenzimidazole through ring closure reactions. This pioneering work established the fundamental synthetic approach to benzimidazole formation through the cyclization of benzene-1,2-diamine derivatives. The methodology was further refined and expanded through subsequent research, particularly during the 1950s when benzimidazole-based compounds gained significant attention following the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole constituted an integral structural component of vitamin B₁₂.
The historical development of benzimidazole chemistry was significantly influenced by the work of Radziszewski in 1882, who reported the first synthesis of highly substituted imidazoles through the condensation of 1,2-diketones with aldehydes in the presence of ammonia. This methodology provided a foundation for understanding the reactivity patterns and synthetic accessibility of imidazole-containing systems. The electron-rich nature of benzimidazole rings, containing two nitrogen atoms with amphoteric characteristics possessing both acidic and basic properties, contributed to their versatility as pharmaceutical scaffolds. These rings exist in two equivalent tautomeric forms, with the hydrogen atom capable of residing on either nitrogen atom, providing additional flexibility in molecular interactions.
The pharmaceutical applications of benzimidazole derivatives expanded significantly during the mid-20th century, particularly in the development of anthelmintic compounds. The discovery of thiabendazole and subsequent structural modifications led to the development of numerous broad-spectrum anthelmintic agents, including mebendazole, flubendazole, fenbendazole, albendazole, and related compounds. These developments demonstrated the importance of benzimidazole scaffolds in drug discovery and established them as privileged structures in medicinal chemistry. The structure-activity relationships developed during this period provided crucial insights into the design of heterocyclic compounds with enhanced biological activity and pharmaceutical properties.
The convergence of pyrrole and benzimidazole chemistry in modern heterocyclic research represents the culmination of these independent historical developments. Contemporary synthetic methodologies enable the construction of complex molecules that incorporate multiple heterocyclic systems, such as this compound, through sophisticated multi-step synthetic sequences. The integration of fluorophenyl substituents represents a more recent development in medicinal chemistry, reflecting the recognition of fluorine's unique properties in modulating molecular interactions and biological activity.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8,19,23H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFWZHRLGPWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135906 | |
| Record name | 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459137-97-4 | |
| Record name | 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of WAY-353890 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of WAY-353890 is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional group introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, amination, and cyclization.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial production methods for WAY-353890 may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
WAY-353890 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in WAY-353890.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the compound.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-353890 has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its inhibitory effects on protein kinase FGFR1.
Biology: WAY-353890 is used in biological studies to investigate the role of FGFR1 in various cellular processes.
Chemistry: The compound serves as a valuable tool in chemical research for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
WAY-353890 exerts its effects by inhibiting the activity of protein kinase FGFR1 . The compound binds to the active site of FGFR1, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making WAY-353890 a potential candidate for cancer therapy.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 5-Amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one (): Key Difference: The 2,4-dichlorophenyl group replaces the 4-fluorophenyl.
- 5-Amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one (): Key Difference: A thiazolyl group with a 4-chlorophenyl substituent replaces the benzodiazolyl group. Impact: Thiazole introduces sulfur, which may enhance π-π stacking or hydrogen bonding. The chlorophenyl group adds steric bulk and lipophilicity .
Heterocyclic Core Modifications
- 4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one (): Key Difference: An imidazolylpropyl group and fluorobenzoyl moiety are present.
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(oxolan-2-ylmethyl)-2,3-dihydro-1H-pyrrol-3-one (): Key Difference: Benzothiazolyl replaces benzodiazolyl, and an oxolanylmethyl group is added. Impact: Benzothiazole’s sulfur atom may alter solubility and redox properties. The oxolanylmethyl group increases hydrophilicity .
Pharmacological and Physicochemical Properties
Physicochemical Data
| Compound | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | ~324.3* | Benzodiazolyl, 4-fluorophenyl | Pharmaceuticals, Agrochemicals |
| 5-Amino-4-(1H-benzimidazol-2-yl)-... (7) | ~357.2 | Benzimidazolyl, 2,4-dichlorophenyl | Drug development |
| 5-Amino-4-[4-(4-chlorophenyl)-thiazol... (10) | 385.8 | Thiazolyl, 4-chlorophenyl | Pesticides |
*Calculated based on molecular formula.
Biological Activity
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H13FN4O
- Molecular Weight : 284.29 g/mol
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancer types. The inhibition of FGFR1 can lead to reduced tumor proliferation and survival.
Inhibition Studies
A study demonstrated that derivatives of this compound exhibited IC50 values against FGFR1 ranging from 0.32 to 5.6 μM, indicating potent inhibitory activity. The most effective derivatives were shown to significantly reduce the proliferation of KG1 myeloma cells with IC50 values of 5.6 and 9.3 μM .
Anticancer Properties
The compound has been evaluated for its potential as an anticancer agent. Key findings include:
- Inhibition of Tumor Growth : The compound showed promising results in inhibiting tumor growth in vitro.
- Cell Line Studies : Various studies have utilized different cancer cell lines (e.g., KG1 myeloma cells) to assess the antiproliferative effects of the compound and its derivatives.
Enzyme Inhibition
The compound also demonstrates activity against certain enzymes:
| Enzyme | IC50 Value (μM) | Effect |
|---|---|---|
| FGFR1 | 0.32 - 5.6 | Inhibition of kinase activity |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Antiproliferative Activity :
- Structure-Activity Relationship (SAR) :
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Utilize statistical design of experiments (DoE) to systematically vary parameters like temperature, solvent, and catalyst loading. For example, orthogonal arrays can identify critical factors affecting yield, as demonstrated in pyrrolone syntheses achieving 46–63% yields through optimized conditions . Purification via recrystallization or column chromatography, guided by NMR and HRMS data, ensures purity. Monitor reaction progress using thin-layer chromatography (TLC) to minimize byproduct formation .
What computational strategies predict this compound’s reactivity in novel reactions?
Methodological Answer:
Implement quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. The ICReDD approach integrates these calculations with information science to predict optimal conditions, reducing experimental trial-and-error . For instance, reaction path searches can identify intermediates in pyrrolone formation, such as enolization or cyclization steps .
How should contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Cross-validate using multiple techniques :
- Compare experimental HRMS data with theoretical values (e.g., m/z 386.1232 observed vs. 386.1081 calculated for a related compound ).
- Confirm proton environments via 2D NMR (COSY, HSQC) to resolve overlapping signals.
- In ambiguous cases, attempt single-crystal X-ray diffraction for definitive confirmation .
What methodologies establish structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Synthesize analogs with varied substituents (e.g., 4-tert-butyl or 4-dimethylamino groups ) and test bioactivity.
- Use multivariate analysis to correlate structural descriptors (e.g., logP, steric bulk) with activity data. For example, modifying the benzodiazole moiety could alter binding affinity to kinases or enzymes .
How can researchers assess the stability of the benzodiazole ring under physiological conditions?
Methodological Answer:
- Conduct stress tests by exposing the compound to varied pH (1–13), temperature (25–60°C), and light.
- Monitor degradation via HPLC and LC-MS; pyrrolone derivatives showed stability up to 140°C during synthesis .
- Accelerated stability studies (40°C/75% RH over 4 weeks) predict shelf-life .
How can byproducts be systematically identified during synthesis?
Methodological Answer:
- Employ high-resolution LC-MS to detect impurities (detection limit <0.1%).
- Isolate byproducts using preparative HPLC and characterize via 1H/13C NMR. For example, a 3-chloro-phenyl analog yielded a diastereomer identified via NOESY .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
